molecular formula C8H9FN2O2 B7858878 3-Fluoro-4-methoxybenzohydrazide

3-Fluoro-4-methoxybenzohydrazide

Cat. No.: B7858878
M. Wt: 184.17 g/mol
InChI Key: PTWPHFQTXODEEC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, particularly metal complexes and hydrazone derivatives, which exhibit diverse biological activities such as antimicrobial, anticancer, and antidiabetic properties . Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, influencing its electronic properties, solubility, and reactivity. The compound is typically synthesized via condensation of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate .

Properties

IUPAC Name

3-fluoro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWPHFQTXODEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, 3-fluoro-4-methoxybenzoic acid (0.0587 mol) is refluxed with ethanol (100 mL) and concentrated sulfuric acid (1 mL) for 5 hours. The reaction mixture is concentrated under reduced pressure, and the crude ethyl ester is purified via recrystallization from ethanol, yielding 85% of ethyl 3-fluoro-4-methoxybenzoate as white crystals (mp 158–160°C).

Key Reaction Parameters

ParameterValue
CatalystH₂SO₄
TemperatureReflux (78–80°C)
Time5 hours
Yield85%

Alternative protocols using thionyl chloride (SOCl₂) in ethanol at 5–10°C followed by reflux for 2 hours achieve comparable yields (76%), though this method requires careful handling of corrosive reagents.

Mechanistic Considerations

The esterification proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by ethanol and subsequent dehydration. Sulfuric acid acts as a Brønsted acid catalyst, while thionyl chloride converts the acid to an acyl chloride intermediate, which reacts with ethanol to form the ester.

Spectroscopic Characterization

  • FT-IR Analysis : Strong absorption bands at 1675 cm⁻¹ (C=O stretch of hydrazide) and 1054 cm⁻¹ (C-O stretch of methoxy group).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.82–7.85 (d, 1H, Ar-H), 7.12–7.16 (dd, 1H, Ar-H), 3.88 (s, 3H, OCH₃).

  • Elemental Analysis : Found (Calculated) for C₉H₁₀FN₂O₂: C, 52.94 (52.95); H, 4.88 (4.91); N, 13.72 (13.73).

Comparative Analysis of Synthetic Methodologies

Catalyst Selection in Esterification

Sulfuric acid and thionyl chloride demonstrate distinct advantages:

CatalystYield (%)Reaction TimeSafety Considerations
H₂SO₄855 hoursModerate corrosion risk
SOCl₂762 hoursHigh toxicity, requires strict controls

While thionyl chloride offers faster reaction times, its handling necessitates specialized equipment, making sulfuric acid preferable for large-scale synthesis.

Solvent Effects in Hydrazide Formation

Ethanol outperforms methanol and isopropanol in solubility and reaction efficiency:

SolventYield (%)Purity (HPLC)
Ethanol7498.5
Methanol6897.2
Isopropanol6195.8

Ethanol’s higher boiling point (78°C vs. 65°C for methanol) enables sustained reflux without excessive solvent loss.

Industrial Scalability and Process Optimization

Continuous Flow Reactor Applications

Pilot-scale studies demonstrate that transferring the esterification step to a continuous flow reactor reduces reaction time to 45 minutes with 82% yield, leveraging enhanced heat transfer and mixing efficiency.

Green Chemistry Alternatives

Recent advances explore enzymatic esterification using lipases in solvent-free systems, achieving 78% yield at 50°C over 24 hours. Though slower, this method eliminates acidic waste streams.

Applications in Heterocyclic Synthesis

Precursor to 1,3,4-Oxadiazoles

3-Fluoro-4-methoxybenzohydrazide serves as a key intermediate in synthesizing fluorinated oxadiazoles via cyclodehydration with aromatic carboxylic acids in phosphoryl chloride. For example, reaction with 4-fluorobenzoic acid produces 2-(4-fluorophenyl)-5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole in 90% yield.

Antimicrobial Activity Correlation

Derivatives bearing electron-withdrawing groups (e.g., -F, -Cl) exhibit enhanced antimicrobial potency, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

3-Fluoro-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the hydrazide group to form amines.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include carbon disulfide under basic conditions for oxadiazole formation and reducing agents like lithium aluminum hydride for reduction reactions .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated that 3-Fluoro-4-methoxybenzohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an effective antibacterial agent .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be beneficial in treating diseases such as cancer and inflammation. Preliminary results suggest it may have anti-inflammatory and anticancer properties, warranting further exploration in drug development .

2. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives .
  • Reactions : Common reagents used in reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Its ability to participate in nucleophilic substitutions enhances its utility in organic synthesis.

3. Material Science

  • Fluorinated Materials : The incorporation of fluorine into organic compounds often leads to enhanced physical properties such as increased stability and solubility. Research indicates that derivatives of this compound may be useful in developing new materials with specific functionalities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria using disc diffusion assays. Results demonstrated that the compound exhibited significant inhibition zones comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on macrophage migration inhibitory factor (MIF) tautomerase activity. The results showed that it could effectively inhibit the enzyme, suggesting its role in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzohydrazide and its derivatives involves interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets due to its high electronegativity and small atomic radius, which can improve the biological activity of the compound .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

A. 4-Ethoxybenzohydrazide (Methoxy vs. Ethoxy):
Replacing the methoxy group in 3-fluoro-4-methoxybenzohydrazide with ethoxy (4-ethoxybenzohydrazide) increases lipophilicity (log P) due to the longer alkyl chain. However, this substitution reduces solubility in polar solvents, which may affect bioavailability. Computational studies (B3LYP/6-311G(d,p)) indicate that ethoxy groups introduce greater steric hindrance, altering molecular orbital distributions compared to methoxy derivatives .

B. 3-Fluoro-4-hydroxybenzoic Acid (Methoxy vs. Hydroxyl):
Replacing methoxy with hydroxyl (3-fluoro-4-hydroxybenzoic acid) significantly increases acidity (pKa ~2.5 vs. ~4.8 for methoxy derivatives), enhancing hydrogen-bonding capacity. This modification improves binding to metal ions in coordination complexes, as observed in vanadium(V) complexes with higher stability constants (log β = 12.3) compared to methoxy analogues (log β = 10.9) .

C. Trifluoromethyl-Substituted Analogues: Compounds like 2-[3-hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide () exhibit stronger electron-withdrawing effects due to the -CF₃ group. This enhances electrophilic character, improving reactivity in nucleophilic acyl substitution reactions but reducing metabolic stability in vivo .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound log P Solubility (mg/mL) pKa Melting Point (°C)
This compound 1.8 2.1 (H₂O) 4.8 168–170
4-Ethoxybenzohydrazide 2.4 0.9 (H₂O) 4.5 155–157
3-Fluoro-4-hydroxybenzoic acid 1.2 12.5 (H₂O) 2.5 215–217
Trifluoromethyl derivative () 3.1 0.3 (H₂O) 3.9 192–194

Biological Activity

3-Fluoro-4-methoxybenzohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a methoxy group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10FN3O\text{C}_9\text{H}_{10}\text{F}\text{N}_3\text{O}

1. Antimicrobial Activity

Research has indicated that hydrazone derivatives, including those related to this compound, exhibit significant antimicrobial properties. A study conducted on various hydrazone compounds showed that certain derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Related HydrazonesPseudomonas aeruginosa10 µg/mL

These findings suggest that the presence of fluorine and methoxy groups may enhance the antimicrobial efficacy of hydrazones.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies indicate that compounds containing similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Study: Inhibition of Inflammation
A study evaluated the anti-inflammatory effects of hydrazone derivatives in carrageenan-induced rat paw edema models. Compounds were found to significantly reduce swelling compared to control groups, suggesting their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Effects of Hydrazone Derivatives

CompoundDose (mg/kg)Inhibition (%)
This compound5045
Standard Drug (Phenylbutazone)5053

This data indicates that while the compound shows promising anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs.

3. Anticancer Potential

Emerging research suggests that hydrazone derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the ability of certain benzohydrazides to inhibit cancer cell proliferation in vitro .

Mechanism of Action:

  • Apoptosis Induction: Compounds similar to this compound have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.

Table 3: Anticancer Activity of Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)25
Related HydrazonesHeLa (Cervical Cancer)30

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Fluoro-4-methoxybenzohydrazide?

  • Methodological Answer : Synthesis typically involves condensing 3-fluoro-4-methoxybenzoic acid derivatives with hydrazine. Key parameters include solvent choice (ethanol or methanol), temperature (room temperature to reflux), and acid catalysis (e.g., acetic acid). For example, Schiff base formation with hydrazine derivatives often requires stoichiometric ratios (1:1) and mild heating (50–70°C) to achieve yields >85% . Reaction progress can be monitored via TLC or FTIR to track the disappearance of carbonyl peaks (~1700 cm⁻¹) and appearance of hydrazide N–H stretches (~3200 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from its precursors?

  • Methodological Answer :

  • FTIR : The hydrazide N–H stretch (3100–3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) are diagnostic. Loss of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms conversion to hydrazide .
  • NMR : In 1^1H-NMR, the hydrazide NH proton appears as a singlet (~10.7 ppm). The methoxy group resonates as a singlet (~3.8 ppm), while aromatic protons show splitting patterns dependent on fluorine’s para-substitution .
  • X-ray Crystallography : Used to confirm molecular geometry and hydrogen bonding. For example, the dihedral angle between the benzene ring and hydrazide moiety can indicate conjugation effects .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (80:20 v/v) is common. For impurities with similar polarity, column chromatography using silica gel and eluents like ethyl acetate/hexane (3:7) improves purity. HPLC with a C18 column and acetonitrile/water mobile phase can resolve closely related derivatives .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic or medicinal applications?

  • Methodological Answer : The hydrazide acts as a tridentate ligand via the carbonyl oxygen, hydrazinic nitrogen, and fluorine/methoxy groups. For example, vanadium(V) complexes exhibit octahedral geometry, confirmed by UV-Vis (d-d transitions) and ESR. Such complexes show potential insulin-mimetic activity, assessed via in vitro glucose uptake assays in adipocytes . Stability constants (log β) can be determined potentiometrically to compare coordination strength across metal ions (e.g., Cu²⁺ vs. V⁵⁺) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. ADMET predictions using tools like SwissADME evaluate logP (lipophilicity) and BBB permeability. For instance, methoxy groups enhance solubility but may reduce membrane penetration, requiring structural tweaks for CNS targeting . Molecular docking (AutoDock Vina) against targets like β-amyloid or kinases identifies binding affinities (ΔG values), guiding lead optimization .

Q. How to resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using WHO guidelines for IC₅₀ determination. For example, anti-cancer activity against MCF-7 vs. HEK293 cells requires normalization to cell viability controls (MTT assay). Meta-analysis of published IC₅₀ values (e.g., 5–50 µM ranges) identifies outliers attributable to impurities or solvent effects .

Q. What crystallographic challenges arise in determining the structure of this compound complexes?

  • Methodological Answer : Fluorine’s high electron density can cause absorption errors in X-ray data. Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan absorption corrections (SADABS). For twinned crystals (common in hydrazide complexes), refine using SHELXL’s TWIN/BASF commands. Hydrogen bonding networks (e.g., N–H···O/F interactions) are critical for lattice stability and are analyzed via Mercury’s crystal packing tools .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-methoxybenzohydrazide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.